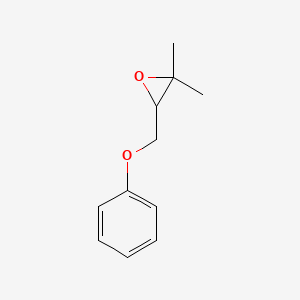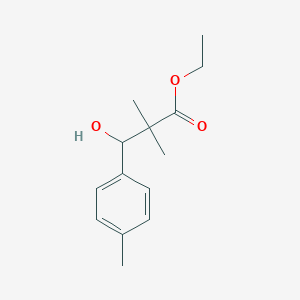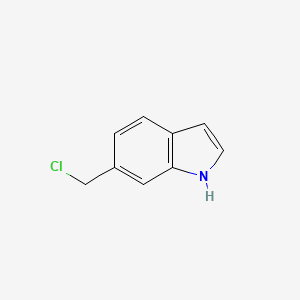
6-(chloromethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloromethyl group at the 6-position of the indole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1H-indole typically involves the chloromethylation of indole. One common method is the reaction of indole with formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces a chloromethyl group at the 6-position of the indole ring. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and yield. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
6-(Chloromethyl)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of various functionalized indole derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield methyl-substituted indoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted indoles, which can serve as intermediates for further chemical transformations.
科学研究应用
6-(Chloromethyl)-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the study of indole-based biological pathways and as a probe for investigating enzyme activities.
Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 6-(chloromethyl)-1H-indole depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through its indole core and chloromethyl group. These interactions can modulate biochemical pathways, leading to therapeutic effects. For example, the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, altering their function and activity.
相似化合物的比较
6-(Chloromethyl)-1H-indole can be compared with other chloromethyl-substituted indoles and related heterocycles:
6-(Chloromethyl)-1-methyl-1H-indole: Similar in structure but with a methyl group at the nitrogen atom, which can influence its reactivity and biological activity.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazolo[3,4-d]pyrimidine core, exhibiting different pharmacological properties.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another related compound with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
6-(chloromethyl)-1H-indole |
InChI |
InChI=1S/C9H8ClN/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2 |
InChI 键 |
ONWQHFHGVWUIIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


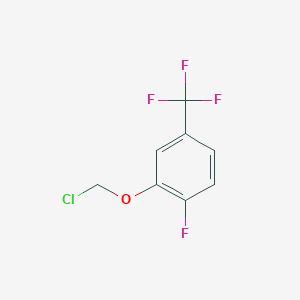
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
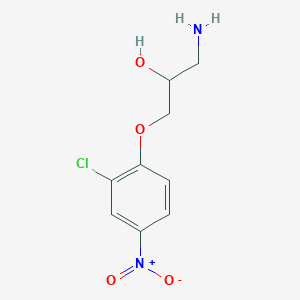
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)




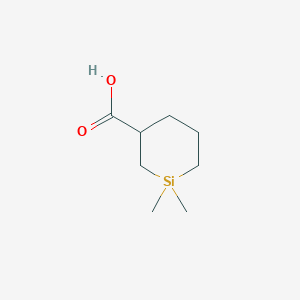
![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
